

physicochemical properties of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

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Compound of Interest

Compound Name: 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B041717

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An In-depth Technical Guide to the Physicochemical Properties of **3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid**

Introduction

3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a complex organic molecule of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key intermediate in the synthesis of Eltrombopag, a thrombopoietin (TPO) receptor agonist used in the treatment of thrombocytopenia[1][2]. A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to ensure consistency, purity, and optimal reaction conditions during the synthesis of the final active pharmaceutical ingredient (API). This guide provides a consolidated overview of its known properties, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and use.

Physicochemical Data

The properties of **3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid** are summarized below. Data is compiled from various chemical suppliers and databases, with predicted values noted where experimental data is unavailable.

Table 1: Quantitative Physicochemical Properties

Property	Value	Source
CAS Number	376592-93-7	[3][4]
Molecular Formula	C ₁₃ H ₁₁ NO ₃	[3][4]
Molecular Weight	229.23 g/mol	[3][4][5]
Melting Point	222 °C (with decomposition)	[1][6]
Boiling Point	474.8 ± 45.0 °C	(Predicted)[1]
Density	1.364 g/cm ³	(Predicted)[1][3]
pKa	3.99 ± 0.10	(Predicted)[1]
Polar Surface Area	83.6 Å ²	(Computed)[5]

Table 2: Qualitative Physicochemical Properties

Property	Description	Source
Physical Form	Solid. Appears as a Light Yellow to Light Beige powder.	[7][8]
Solubility	Slightly soluble in DMSO. Slightly soluble in Methanol with heating.	[1]
Storage Conditions	Store at room temperature in a dark place under an inert atmosphere. The compound is noted to be hygroscopic.	[1][7][8]
Synonyms	3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid; 3-(3-Amino-2-hydroxyphenyl)benzoic acid.	[3]

Experimental Protocols

The following sections detail generalized but standard methodologies for determining the key physicochemical properties of a solid organic compound like **3'-Amino-2'-hydroxy-[1,1'-**

biphenyl]-3-carboxylic acid.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.^[9]

- Apparatus: Melting point apparatus (e.g., Mel-Temp), glass capillary tubes (one end sealed), thermometer.
- Procedure:
 - Ensure the sample is completely dry and finely powdered.
 - Load the sample by tapping the open end of a capillary tube into the powder until a small amount of solid enters the tube.
 - Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 1-2 mm.^[10]
 - Place the capillary tube into the heating block of the apparatus.
 - For an unknown compound, perform a rapid initial heating to determine an approximate melting range.
 - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.^[11]
 - Perform a second, careful determination by heating slowly, at a rate of approximately 1-2 °C per minute, near the expected melting point.^[11]
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the last crystal of solid melts completely (T2).
 - The melting point is reported as the range T1 - T2.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic technique for determining the thermodynamic equilibrium solubility of a compound.^{[12][13]}

- Apparatus: Stoppered flasks or vials, constant temperature shaker/incubator, centrifuge or filtration system (e.g., syringe filters), analytical balance, and a quantitative analysis instrument (e.g., UV-Vis spectrophotometer or HPLC).
- Procedure:
 - Add an excess amount of the solid compound to a flask containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS). The excess solid should be clearly visible.^[14]
 - Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the flasks for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.^[15]
 - After incubation, allow the flasks to stand to let undissolved solid settle. Verify the pH of the suspension.^[14]
 - Carefully remove an aliquot of the supernatant. Separate the undissolved solid from the saturated solution by centrifugation or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).^[16]
 - Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).
 - The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.^{[17][18]}

- Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, and a reaction vessel.
- Procedure:
 - Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[\[19\]](#)
 - Accurately weigh and dissolve a known quantity of the compound in a suitable solvent mixture (e.g., water or a co-solvent system if solubility is low) to create a solution of known concentration (e.g., 1 mM).[\[20\]](#)
 - Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
 - If determining the pKa of the carboxylic acid group, titrate the solution with a standardized basic titrant (e.g., 0.1 M NaOH). If determining the pKa of the amino group, first acidify the solution (e.g., to pH 2 with 0.1 M HCl) and then titrate with the base.[\[19\]](#)[\[20\]](#)
 - Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
 - Continue the titration well past the equivalence point.
 - Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - The pKa is equal to the pH at the half-equivalence point (the point where half of the acid/base has been neutralized), which corresponds to the inflection point of the curve.

LogP Determination (RP-HPLC Method)

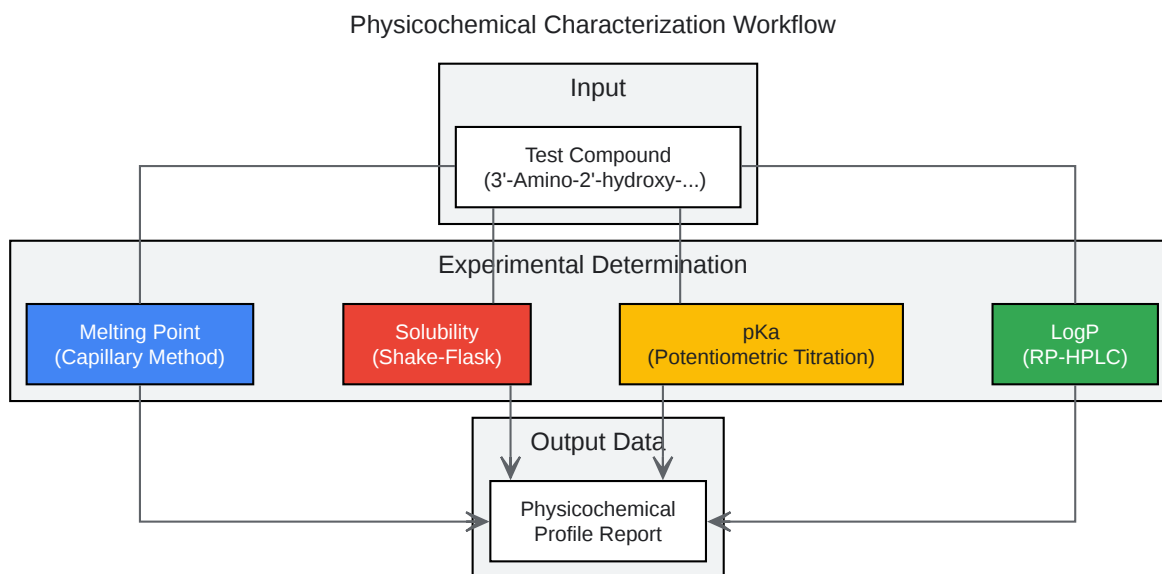
The partition coefficient (LogP) can be estimated rapidly using reverse-phase high-performance liquid chromatography (RP-HPLC) by correlating retention time with hydrophobicity.[\[21\]](#)[\[22\]](#)

- Apparatus: An HPLC system with a reverse-phase column (e.g., C18), a pump, an injector, and a UV detector.
- Procedure:

- Select a set of 5-7 reference compounds with known LogP values that span the expected LogP of the test compound.
- Prepare stock solutions of the test compound and all reference compounds in a suitable solvent (e.g., methanol or acetonitrile).
- Develop an isocratic HPLC method, typically using a mixture of an aqueous buffer and an organic modifier (e.g., methanol/water). The pH of the mobile phase should be chosen to ensure the analyte is in its neutral, non-ionized form.[\[22\]](#)
- Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound.
- Calculate the capacity factor (k) for each reference compound using the formula: $k = (t_R - t_0) / t_0$.
- Create a calibration curve by plotting the known LogP values (y-axis) against the corresponding $\log(k)$ values (x-axis). Perform a linear regression to obtain the equation of the line.
- Inject the test compound under the exact same HPLC conditions to obtain its retention time and calculate its $\log(k)$ value.
- Use the regression equation from the calibration curve to calculate the estimated LogP of the test compound.[\[21\]](#)

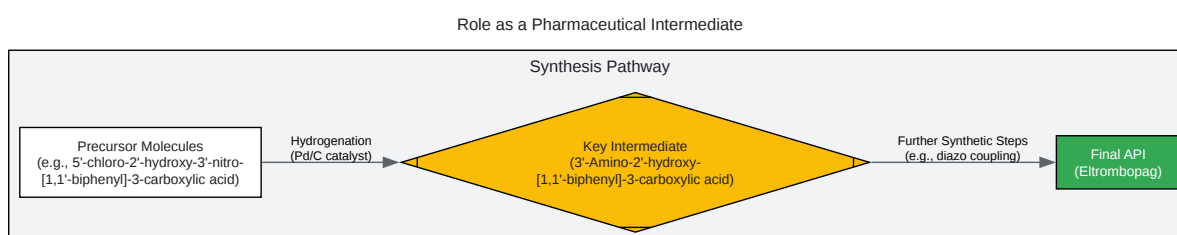
Visualizations: Workflows and Relationships

The following diagrams illustrate key logical processes associated with the characterization and application of this compound.



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Caption: General workflow for the physicochemical characterization of a novel compound.



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Caption: Role of the compound as a key intermediate in the synthesis of Eltrombopag.

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